

# Application Notes and Protocols for TL-895 in Animal Models of Leukemia

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |  |  |  |
|----------------------|----------|-----------|--|--|--|
| Compound Name:       | TL-895   |           |  |  |  |
| Cat. No.:            | B8197429 | Get Quote |  |  |  |

# For Researchers, Scientists, and Drug Development Professionals

Introduction

**TL-895**, also known as M7583, is a second-generation, potent, and highly selective irreversible inhibitor of Bruton's tyrosine kinase (BTK).[1][2][3] As an adenosine triphosphate (ATP)-competitive inhibitor, **TL-895** has demonstrated significant preclinical efficacy in various B-cell malignancies.[1][2][3] These application notes provide a comprehensive overview of the use of **TL-895** in animal models of leukemia, with a primary focus on chronic lymphocytic leukemia (CLL) and other relevant B-cell malignancies, for which preclinical data is available.

#### Mechanism of Action

**TL-895** functions by covalently binding to the Cys481 residue in the ATP-binding pocket of BTK, leading to its irreversible inhibition.[4] BTK is a critical non-receptor tyrosine kinase in the B-cell receptor (BCR) signaling pathway, which is essential for the proliferation, survival, and differentiation of B-cells.[5] In many B-cell leukemias and lymphomas, the BCR pathway is constitutively active, promoting malignant cell growth and survival. By inhibiting BTK, **TL-895** effectively disrupts this signaling cascade. Specifically, **TL-895** has been shown to inhibit BTK auto-phosphorylation at the Y223 phosphorylation site.[1][2][3][6]

### **Quantitative Data Summary**



The following tables summarize the in vitro potency and in vivo efficacy of **TL-895** in various preclinical models of B-cell malignancies.

Table 1: In Vitro Potency of TL-895

| Assay                                  | Target/Cell Line              | IC50/EC50        | Reference    |
|----------------------------------------|-------------------------------|------------------|--------------|
| Kinase Assay                           | Recombinant BTK               | 1.5 nM (average) | [1][2][3]    |
| Kinase Assay                           | ВМХ                           | 1.6 nM           | [6]          |
| BTK Auto-<br>phosphorylation<br>(Y223) | Ramos (Burkitt's<br>Lymphoma) | 1-10 nM          | [1][2][3][6] |
| B-cell Activation<br>(CD69 expression) | BCR-stimulated PBMCs          | 12 nM            | [6]          |
| B-cell Activation<br>(CD69 expression) | BCR-stimulated whole blood    | 21 nM            | [6]          |

Table 2: In Vivo Efficacy of TL-895 in Xenograft Models

| Animal Model                       | Cell<br>Line/Tumor<br>Type                   | Dosing<br>Regimen             | Outcome                                                         | Reference    |
|------------------------------------|----------------------------------------------|-------------------------------|-----------------------------------------------------------------|--------------|
| Mouse Xenograft                    | Mino (Mantle<br>Cell Lymphoma)               | 25 mg/kg, once<br>daily, oral | Significant tumor growth inhibition                             | [1][2][3][6] |
| Patient-Derived<br>Xenograft (PDX) | Diffuse Large B-<br>cell Lymphoma<br>(DLBCL) | Not specified                 | Significant anti-<br>tumor activity in<br>5 out of 21<br>models | [1][2][3]    |

## **Signaling Pathway Diagram**

The following diagram illustrates the B-cell receptor signaling pathway and the point of inhibition by **TL-895**.





Click to download full resolution via product page

Caption: BTK signaling pathway and TL-895 inhibition.

### **Experimental Protocols**

### Methodological & Application





Protocol 1: In Vivo Efficacy Evaluation in a Mantle Cell Lymphoma (MCL) Xenograft Model

This protocol is based on the methodology used to evaluate **TL-895** in the Mino MCL xenograft model.[1][3]

#### 1. Cell Culture:

Mino MCL cells are cultured in appropriate media (e.g., RPMI-1640 supplemented with 10% fetal bovine serum and antibiotics) under standard cell culture conditions (37°C, 5% CO2).

#### 2. Animal Model:

- Use immunodeficient mice (e.g., female NOD/SCID or similar).
- House animals in a pathogen-free environment with access to food and water ad libitum.
- Allow a one-week acclimatization period before the start of the experiment.

#### 3. Tumor Implantation:

- Harvest Mino cells during their exponential growth phase.
- Resuspend cells in a suitable medium, such as a 1:1 mixture of culture medium and Matrigel.
- Subcutaneously inject 5 x 10<sup>6</sup> to 10 x 10<sup>6</sup> cells into the flank of each mouse.

#### 4. Tumor Growth Monitoring and Grouping:

- Monitor tumor growth by measuring tumor volume with calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width^2) / 2.
- When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

#### 5. Drug Formulation and Administration:

- Prepare **TL-895** in a suitable vehicle for oral administration (e.g., 0.5% methylcellulose).
- The recommended dose is 25 mg/kg, administered once daily via oral gavage.[6]
- The control group should receive the vehicle only.

#### 6. Efficacy Assessment:

Continue to monitor tumor volume and body weight throughout the study.



- The primary endpoint is typically tumor growth inhibition.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamic marker analysis).
- 7. Statistical Analysis:
- Compare tumor growth between the **TL-895** treated group and the vehicle control group using appropriate statistical methods (e.g., t-test or ANOVA).

### **Experimental Workflow Diagram**

The following diagram outlines a typical experimental workflow for evaluating **TL-895** in a leukemia/lymphoma animal model.





Click to download full resolution via product page

Caption: Workflow for in vivo TL-895 efficacy studies.



#### Considerations for Other Leukemia Models

While robust preclinical data for **TL-895** in animal models of acute myeloid leukemia (AML) or acute lymphoblastic leukemia (ALL) is not yet widely published, the compound is under investigation for AML in clinical trials in combination with other agents.[2][3][7] Researchers interested in exploring **TL-895** in these contexts may consider the following:

- In Vitro Screening: Initial studies should assess the sensitivity of AML and ALL cell lines to
   TL-895 in vitro to establish a biological rationale.
- Target Expression: Confirm the expression and activation of BTK in the chosen AML or ALL models, as its role in these diseases can be more varied than in B-cell malignancies.
- Animal Model Selection: Patient-derived xenograft (PDX) models of AML and ALL are
  valuable tools for preclinical evaluation as they can better recapitulate the heterogeneity of
  the human disease.

#### Conclusion

**TL-895** is a promising BTK inhibitor with demonstrated preclinical activity in animal models of B-cell malignancies, including chronic lymphocytic leukemia. The provided data and protocols offer a foundation for researchers to design and execute studies to further investigate the therapeutic potential of **TL-895** in various forms of leukemia. Future research should aim to expand the understanding of its efficacy in a broader range of leukemia subtypes.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Preclinical evidence for the effective use of TL-895, a highly selective and potent secondgeneration BTK inhibitor, for the treatment of B-cell malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]



- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. BTK inhibitor TL-895 inhibits cell activation and pro-inflammatory signaling in lymphoid and myeloid cells | BioWorld [bioworld.com]
- 5. TL-895 and KRT-232 Study in Acute Myeloid Leukemia | MedPath [trial.medpath.com]
- 6. researchgate.net [researchgate.net]
- 7. University of California Health Acute Myeloid Leukemia Trial → TL-895 and KRT-232 Study in Acute Myeloid Leukemia [clinicaltrials.ucbraid.org]
- To cite this document: BenchChem. [Application Notes and Protocols for TL-895 in Animal Models of Leukemia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8197429#using-tl-895-in-animal-models-of-leukemia]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com